molecular formula C23H21ClN2O3 B505290 N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,5-dimethylbenzamide

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,5-dimethylbenzamide

Cat. No.: B505290
M. Wt: 408.9g/mol
InChI Key: NOHMIWXJXIIEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,5-dimethylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorobenzoyl group, a methoxyphenyl group, and a dimethylbenzamide group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9g/mol

IUPAC Name

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,5-dimethylbenzamide

InChI

InChI=1S/C23H21ClN2O3/c1-14-10-15(2)12-16(11-14)22(27)25-17-8-9-20(21(13-17)29-3)26-23(28)18-6-4-5-7-19(18)24/h4-13H,1-3H3,(H,25,27)(H,26,28)

InChI Key

NOHMIWXJXIIEKP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,5-dimethylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 2-chlorobenzoyl chloride: This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Amination Reaction: The resulting 2-chlorobenzoyl chloride is then reacted with 4-amino-3-methoxyphenyl to form the intermediate 2-chlorobenzoyl-4-amino-3-methoxyphenyl.

    Coupling Reaction: The intermediate is then coupled with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include:

    Enzyme Inhibition: The compound can act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate binding.

    Receptor Modulation: It can bind to receptors, altering their conformation and affecting downstream signaling pathways.

Comparison with Similar Compounds

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,5-dimethylbenzamide can be compared with other similar compounds, such as:

    N-[4-[(2-chlorobenzoyl)amino]benzoyl]glycine: Similar structure but with a glycine moiety instead of a methoxyphenyl group.

    2-chloro-N-(4-(4-((2-chlorobenzoyl)amino)benzyl)phenyl)benzamide: Similar structure but with a benzyl group instead of a methoxyphenyl group.

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